

# 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

## literature review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B1198556

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol**

## Introduction

**2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** is an organic compound belonging to the class of propan-1-ols and aromatic ethers.[1][2] Structurally, it features a phenyl ring substituted with an ethoxy group, and a 2-methylpropan-1-ol group.[1] This bifunctional nature, containing both a hydroxyl group and an ether linkage, makes it a versatile intermediate in organic synthesis.[3] Its primary significance lies in its role as a key precursor for the synthesis of Etofenprox, a non-ester pyrethroid insecticide known for its high efficacy and broad spectrum of activity.[3][4] Additionally, preliminary research has highlighted its potential in pharmaceuticals due to its observed antibacterial and antioxidant properties.[1][3]

## Physicochemical Properties

The fundamental chemical and physical properties of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

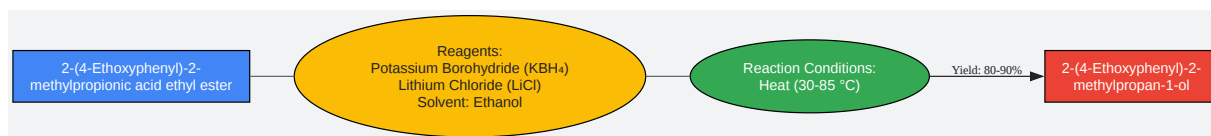
Property	Value	Reference
CAS Number	83493-63-4	[2][3][5][6]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>2</sub>	[1][2][5][6]
Molecular Weight	194.27 g/mol	[1][3][5][6]
IUPAC Name	2-(4-ethoxyphenyl)-2-methylpropan-1-ol	[6]
Synonyms	2-(4-ETHOXY-PHENYL)-2-METHYL-PROPAN-1-OL, Benzeneethanol, 4-ethoxy-β,β-dimethyl-	[2][5]
Appearance	White to light yellow powder/crystal	[2][5]
Melting Point	48 °C	[2][5]
Boiling Point	294.6 ± 23.0 °C (Predicted)	[2]
Density	1.000 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][7]
pKa	15.01 ± 0.10 (Predicted)	[2]
InChI Key	OZEZBKUHAGFQME-UHFFFAOYSA-N	[3][6]

## Synthesis and Experimental Protocols

The most prominently cited and efficient method for synthesizing **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** is through the reduction of its corresponding ester, 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester.[1][8] This method is valued for its high yield and purity.[1] Alternative routes include multi-step processes starting from phenol, involving Fries rearrangement and subsequent functional group manipulations.[4]

### Key Synthesis Route: Reduction of Ethyl Ester

This pathway involves the use of a mixed borohydride/metal salt system in an alcohol solvent. [1] The reaction proceeds with high efficiency at moderately elevated temperatures.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via ester reduction.

## Detailed Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

The following protocol is based on methodologies described in the literature for the reduction of the ethyl ester precursor.[8]

Materials:

- 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester
- Ethanol
- Potassium borohydride ( $\text{KBH}_4$ )
- Lithium chloride ( $\text{LiCl}$ )
- 3 M Hydrochloric acid ( $\text{HCl}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water

Procedure:

- Dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1 equivalent) in ethanol.[8]

- To this solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).[8]
- Heat the reaction mixture to a temperature between 30-60 °C. The progress of the reaction can be monitored using Gas Chromatography (GC) until the starting material is consumed. [8]
- After the reaction is complete, cool the mixture to room temperature.[8]
- Carefully add 3 M hydrochloric acid with stirring to quench the reaction.[8]
- Add water to the mixture and then remove the ethanol under reduced pressure.[8]
- Extract the aqueous residue with dichloromethane (e.g., three times).[8]
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[8]
- Evaporate the solvent (dichloromethane) to yield the final product, 2-(4-ethoxyphenyl)-2-methylpropanol.[8]

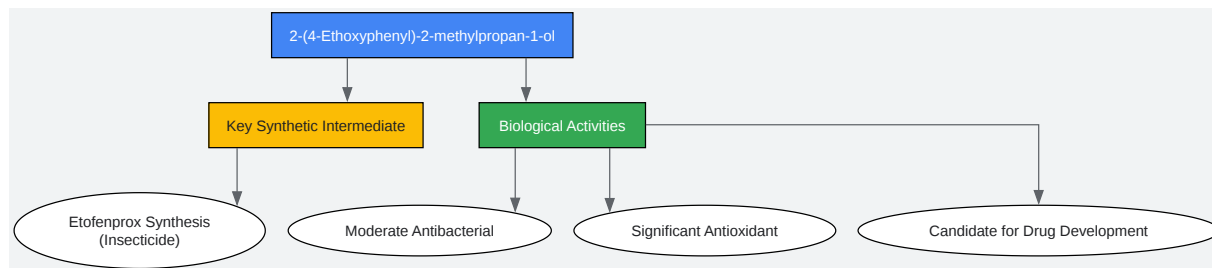
#### Quantitative Data:

Parameter	Value	Reference
Yield	85-90%	[1][8]

| Purity | >98% (GC) |[4][6] |

## Biological Activity and Applications

**2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** is recognized for its role as a synthetic building block and for its intrinsic biological properties.[1][3]



[Click to download full resolution via product page](#)

Caption: Key applications and biological activities.

## Role as a Chemical Intermediate

The most significant application of this compound is as a crucial intermediate in the industrial synthesis of Etofenprox.[3][4] Etofenprox is a potent insecticide and acaricide used in agriculture and public health.[3][4] The synthesis involves the etherification of **2-(4-ethoxyphenyl)-2-methylpropan-1-ol** with a suitable 3-phenoxybenzyl halide.[3]

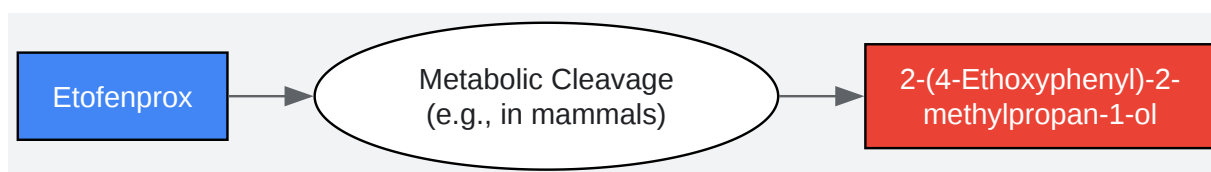
## Pharmacological Relevance

Preliminary studies have identified noteworthy biological activities, suggesting potential for therapeutic applications.[3]

Biological Activity	Description	Status	Reference
Antibacterial	Exhibits moderate antibacterial properties against unspecified strains.	Preliminary in vitro	[1][3]
Antioxidant	Shows significant antioxidant activity.	Preliminary	[1][3]
Drug Development	Considered a candidate for the development of new antimicrobial agents.	Exploratory	[1][3]

## Metabolic Fate

In biological systems, **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** has been identified as a metabolite of the insecticide Etofenprox.[3] The metabolism of Etofenprox in organisms like mammals can involve the cleavage of the ether linkage, leading to the formation of this alcohol, although it is typically a minor metabolic product compared to others.[3]



[Click to download full resolution via product page](#)

Caption: Formation as a metabolite of Etofenprox.

## Spectroscopic Data

Detailed structural elucidation of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** relies on spectroscopic methods such as NMR and IR. While specific datasets are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.

Spectroscopy	Predicted Signals and Characteristics
<sup>1</sup> H NMR	~4.0 ppm (q, 2H): -O-CH <sub>2</sub> -CH <sub>3</sub> of ethoxy group.~1.4 ppm (t, 3H): -O-CH <sub>2</sub> -CH <sub>3</sub> of ethoxy group.~7.2 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.~6.8 ppm (d, 2H): Aromatic protons meta to the ethoxy group.~3.5 ppm (s, 2H): -C-CH <sub>2</sub> -OH methylene protons.~1.2 ppm (s, 6H): Two equivalent -C(CH <sub>3</sub> ) <sub>2</sub> methyl groups.Variable (s, 1H): -OH hydroxyl proton.
<sup>13</sup> C NMR	~158 ppm: Aromatic carbon attached to the ethoxy group.~130 ppm: Substituted aromatic carbon attached to the propanol group.~128 ppm: Aromatic CH carbons ortho to the ethoxy group.~114 ppm: Aromatic CH carbons meta to the ethoxy group.~70 ppm: -CH <sub>2</sub> -OH carbon.~63 ppm: -O-CH <sub>2</sub> -CH <sub>3</sub> carbon.~45 ppm: Quaternary -C(CH <sub>3</sub> ) <sub>2</sub> carbon.~25 ppm: -C(CH <sub>3</sub> ) <sub>2</sub> carbons.~15 ppm: -O-CH <sub>2</sub> -CH <sub>3</sub> carbon.
IR (Infrared)	~3400 cm <sup>-1</sup> (broad): O-H stretch from the alcohol group.~3000-2850 cm <sup>-1</sup> : C-H stretches from alkyl groups.~1610, 1510 cm <sup>-1</sup> : C=C stretches from the aromatic ring.~1240 cm <sup>-1</sup> (strong): Asymmetric C-O-C stretch from the aryl ether.~1050 cm <sup>-1</sup> : C-O stretch from the primary alcohol.

## Conclusion

**2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** is a compound of significant industrial importance, primarily as a precursor to the insecticide Etofenprox. Its synthesis is well-established, with high-yield reduction methods being favored. Beyond its role in agrochemicals, its inherent antioxidant and antibacterial properties present opportunities for further investigation in medicinal chemistry and drug development. The well-defined chemical structure allows for straightforward characterization using standard spectroscopic techniques, making it a valuable and versatile molecule for researchers in both applied and academic settings.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol | 83493-63-4 [smolecule.com]
- 2. 2-(4-Ethoxyphenyl)-2-methylpropanol CAS#: 83493-63-4 [amp.chemicalbook.com]
- 3. 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol | 83493-63-4 | Benchchem [benchchem.com]
- 4. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 5. 2-(4-Ethoxyphenyl)-2-methylpropanol | 83493-63-4 [chemicalbook.com]
- 6. 2-(4-Ethoxyphenyl)-2-methylpropanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. bocsci.com [bocsci.com]
- 8. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-(4-Ethoxyphenyl)-2-methylpropan-1-ol literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198556#2-4-ethoxyphenyl-2-methylpropan-1-ol-literature-review]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)